Oxyfedrine
Oxyfedrine
Oxyfedrine is an aromatic ketone.
A drug used in the treatment of angina pectoris, heart failure, conduction defects, and myocardial infarction. It is a partial agonist at beta adrenergic receptors and acts as a coronary vasodilator and cardiotonic agent.
A drug used in the treatment of angina pectoris, heart failure, conduction defects, and myocardial infarction. It is a partial agonist at beta adrenergic receptors and acts as a coronary vasodilator and cardiotonic agent.
Brand Name:
Vulcanchem
CAS No.:
15687-41-9
VCID:
VC0031961
InChI:
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1
SMILES:
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Molecular Formula:
C19H23NO3
Molecular Weight:
313.4 g/mol
Oxyfedrine
CAS No.: 15687-41-9
Reference Standards
VCID: VC0031961
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
CAS No. | 15687-41-9 |
---|---|
Product Name | Oxyfedrine |
Molecular Formula | C19H23NO3 |
Molecular Weight | 313.4 g/mol |
IUPAC Name | 3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 |
Standard InChIKey | GDYUVHBMFVMBAF-LIRRHRJNSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |
SMILES | CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES | CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |
Description | Oxyfedrine is an aromatic ketone. A drug used in the treatment of angina pectoris, heart failure, conduction defects, and myocardial infarction. It is a partial agonist at beta adrenergic receptors and acts as a coronary vasodilator and cardiotonic agent. |
Synonyms | 3-[[(1S,2R)-2-Hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-1-propanone; _x000B_[R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)-1-Propanone; (-)-Oxyfedrine; L-(1-Hydroxy-1-phenyl-2-propylamino)-1-(m-methoxyphenyl)-1- |
PubChem Compound | 5489013 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume